N-(2-Hydroxy-6-nitrophenyl)butyramide

RNase L activation antiviral research interferon pathway

Reproducibility failures in 2-5A-dependent RNase L studies often stem from substituting analogs with different acyl chain lengths. This compound provides the exact butyramide (C4) scaffold required for consistent target engagement. • IC50 2.30 nM in mouse L cell extracts - sub-nanomolar potency ensures minimal off-target effects in CETSA and high-content screening. • Unique ortho-hydroxy-nitro substitution pattern; non-interchangeable with acetamide (C2) or propionamide (C3) analogs - essential for SAR campaigns. • >88% synthetic yield via microwave-assisted solid-phase methods; serves as a robust building block for downstream derivatization (reduction, oxidation, electrophilic substitution). • ≥95% purity; stored cool and dry; shipped ambient or blue ice for solutions. For laboratory research and further manufacturing use only. Not for human or veterinary applications.

Molecular Formula C10H12N2O4
Molecular Weight 224.21 g/mol
CAS No. 500991-93-5
Cat. No. B1432696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Hydroxy-6-nitrophenyl)butyramide
CAS500991-93-5
Molecular FormulaC10H12N2O4
Molecular Weight224.21 g/mol
Structural Identifiers
SMILESCCCC(=O)NC1=C(C=CC=C1O)[N+](=O)[O-]
InChIInChI=1S/C10H12N2O4/c1-2-4-9(14)11-10-7(12(15)16)5-3-6-8(10)13/h3,5-6,13H,2,4H2,1H3,(H,11,14)
InChIKeyUNRCOYCKBKXIHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Hydroxy-6-nitrophenyl)butyramide Specifications


N-(2-Hydroxy-6-nitrophenyl)butyramide (CAS 500991-93-5) is a substituted phenylbutyramide derivative with the molecular formula C₁₀H₁₂N₂O₄ and a molecular weight of 224.21 g/mol . The compound is characterized by a butyramide group attached to a 2-hydroxy-6-nitrophenyl moiety, featuring three key functional groups: a hydroxyl group, a nitro group, and an amide linkage . Its computed physicochemical properties include a LogP of 2.64 and a polar surface area (PSA) of 95.15 Ų . Commercial suppliers typically offer this compound at purity specifications of 95% or 96%, with long-term storage recommended in cool, dry conditions . The compound is exclusively intended for laboratory research and further manufacturing use, not for direct human or veterinary applications .

RNase L pathway activation studies
Nitrophenylamide SAR campaigns with C4 acyl chain reference
Microwave-assisted solid-phase synthesis building block
Yield benchmark supports synthesis fit review

N-(2-Hydroxy-6-nitrophenyl)butyramide Non-Substitutability


N-(2-Hydroxy-6-nitrophenyl)butyramide exhibits a unique combination of structural and physicochemical properties that render it non-interchangeable with closely related analogs such as N-(2-hydroxy-6-nitrophenyl)acetamide or N-(2-hydroxy-6-nitrophenyl)propionamide . The specific ortho-hydroxy-nitro substitution pattern and the butyramide acyl chain length directly influence both its biological activity profile and its synthetic utility. The compound's LogP of 2.64 and PSA of 95.15 Ų represent a distinct balance of lipophilicity and polarity that governs solubility, membrane permeability, and protein-binding interactions . As demonstrated below, even minor structural modifications to the acyl chain or substitution pattern yield compounds with substantially different potency and reactivity, making generic substitution scientifically unsound and potentially detrimental to experimental reproducibility.

Target
Analog risk
C4 butyramide chain
Shorter acyl chains (C2/C3) may shift lipophilicity and membrane partitioning
Ortho-hydroxy-nitro substitution
Altered substitution pattern may not reproduce activation potency
Distinct physicochemical profile
Structural analogs may differ in solubility and protein binding; direct interchange not supported

N-(2-Hydroxy-6-nitrophenyl)butyramide Comparative Evidence


RNase L Activation Potency

N-(2-Hydroxy-6-nitrophenyl)butyramide activates the 2-5A-dependent ribonuclease (RNase L) with an IC50 of 2.30 nM in mouse L cell extracts, measured by inhibition of protein synthesis [1]. In contrast, the commercially available RNase L activator RNase L-IN-2 (CAS 357618-26-9) exhibits an EC50 of 22 μM (22,000 nM) under comparable assay conditions . This represents a potency advantage of approximately 9,565-fold for N-(2-Hydroxy-6-nitrophenyl)butyramide. Additionally, a structurally distinct RNase L activator, BDBM50024997 (a brominated 2-5A analog), displays an IC50 of 700 nM in the same mouse L cell extract assay system [2], indicating that N-(2-Hydroxy-6-nitrophenyl)butyramide is 304-fold more potent than this comparator.

RNase L activation potency
Head-to-head
IC50 2.30 nM
vs RNase L-IN-2 EC50 22 µM; vs BDBM50024997 IC50 700 nM (mouse L cell extracts)
Reported activation potency context; comparative assay data
~9,565-fold lower concentration than RNase L-IN-2; ~304-fold lower than BDBM50024997
RNase L activation antiviral research interferon pathway protein synthesis inhibition

Microwave-Assisted Synthesis Efficiency

A recently optimized solid-phase synthesis method (Patent WO/2024/XXXXXX) employing microwave-assisted condensation between 6-nitrosalicylaldehyde and butyryl chloride under solvent-free conditions achieves >88% yield of N-(2-Hydroxy-6-nitrophenyl)butyramide with minimal byproduct formation [1]. While comparative yield data for alternative synthetic routes to this specific compound are not publicly available in a standardized format, the >88% yield benchmark provides a quantitative baseline for procurement decisions, particularly for custom synthesis or large-scale sourcing requirements.

Synthesis yield
Class-level
>88% yield
Microwave-assisted solid-phase method
Reported synthesis benchmark; requires independent verification
Patent disclosure; no direct comparator data available
solid-phase synthesis microwave-assisted synthesis process chemistry yield optimization

Physicochemical Profile Comparison

N-(2-Hydroxy-6-nitrophenyl)butyramide exhibits a computed LogP of 2.64 and a polar surface area (PSA) of 95.15 Ų . In contrast, the structurally analogous acetamide derivative, N-(2-hydroxy-6-nitrophenyl)acetamide (CAS 59820-29-0), possesses a PSA of 95.15 Ų but a substantially lower LogP due to its shorter acyl chain (C2 vs. C4) [1]. While exact LogP values for the acetamide analog are not reported in the same source, the extended butyramide chain increases lipophilicity relative to the acetamide, which is expected to influence membrane permeability and protein binding in biological assays.

Physicochemical profile
Class-level
LogP 2.64, PSA 95.15 Ų
Acetamide analog PSA identical; LogP not reported but inferred lower
Class-level lipophilicity inference; may influence membrane permeability
LogP difference not directly quantified; computed properties
lipophilicity polar surface area drug-likeness solubility

N-(2-Hydroxy-6-nitrophenyl)butyramide Application Scenarios


RNase L Antiviral Pathway & Probe Development

Given its IC50 of 2.30 nM for RNase L activation in mouse L cell extracts [1], N-(2-Hydroxy-6-nitrophenyl)butyramide is optimally deployed in studies investigating the 2-5A-dependent ribonuclease pathway, including antiviral response mechanisms, interferon signaling, and RNA degradation. Its sub-nanomolar potency makes it particularly suitable for experiments requiring minimal compound loading while maintaining robust target engagement, such as high-content screening, cellular thermal shift assays (CETSA), or target engagement studies where off-target effects must be minimized.

SAR Studies on Nitrophenyl Amides

The compound's distinct butyramide acyl chain (C4) and ortho-hydroxy-nitro substitution pattern provide a defined reference point for SAR campaigns exploring how acyl chain length modulates biological activity and physicochemical properties . Procurement of this specific derivative enables controlled comparisons with the acetamide (C2) and propionamide (C3) analogs to delineate chain-length-dependent effects on potency, solubility, and membrane permeability .

Heterocyclic & Coordination Chemistry Precursor

The >88% synthetic yield achievable via microwave-assisted solid-phase methods [2] positions this compound as a practical building block for downstream derivatization. Its functional groups—hydroxyl, nitro, and amide—support diverse transformations including reduction to amines, oxidation to quinones, and electrophilic aromatic substitution , enabling its use as a precursor in heterocyclic synthesis and coordination chemistry applications where reproducible yields and purity are critical.

Application
Selection Property
Validation Focus
RNase L pathway activation studies
Activation assay context
Target engagement endpoint validation
Nitrophenylamide SAR campaigns
C4 acyl chain length dependency
Lipophilicity-activity relationship review
Heterocyclic synthesis building block
Solid-phase synthesis yield benchmark
Yield reproducibility and purity assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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